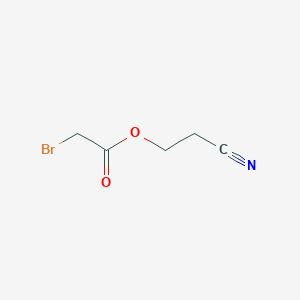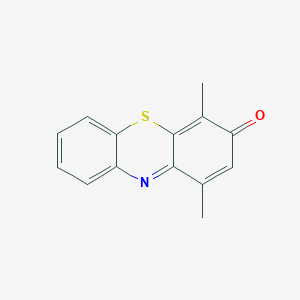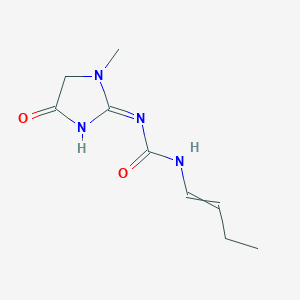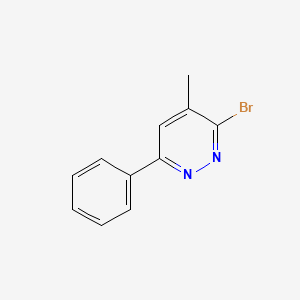
3-Bromo-4-methyl-6-phenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-6-phenylpyridazine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 3, a methyl group at position 4, and a phenyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-6-phenylpyridazine can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methylpyridine with phenylhydrazine under acidic conditions. This reaction typically proceeds via cyclization to form the desired pyridazine ring .
Industrial Production Methods: Industrial production of pyridazine derivatives often involves multi-step processes, including the preparation of intermediate compounds such as 3-bromo-4-methylpyridine. This intermediate can be synthesized by bromination of 4-methylpyridine using bromine and sodium nitrite under controlled temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methyl-6-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce N-oxides.
- Reduction reactions result in dihydropyridazines .
Scientific Research Applications
3-Bromo-4-methyl-6-phenylpyridazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and microbial growth .
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Shares the bromine and methyl groups but lacks the phenyl group.
4-Methyl-6-phenylpyridazine: Similar structure but without the bromine atom.
3-Bromo-6-phenylpyridazine: Lacks the methyl group.
Uniqueness: 3-Bromo-4-methyl-6-phenylpyridazine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the phenyl group enhances its interaction with biological targets .
Properties
CAS No. |
90746-29-5 |
|---|---|
Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
3-bromo-4-methyl-6-phenylpyridazine |
InChI |
InChI=1S/C11H9BrN2/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
OUMGKVVESNCPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



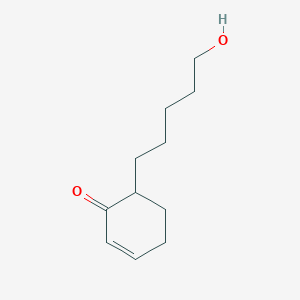
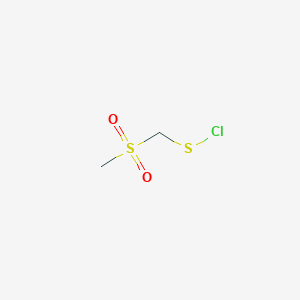
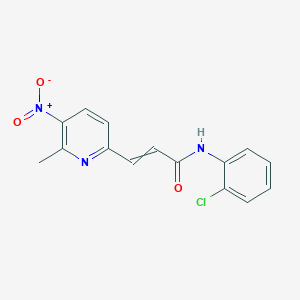
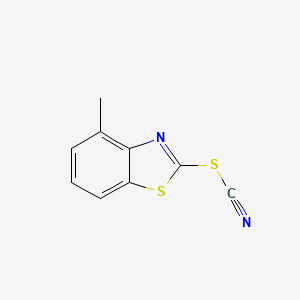
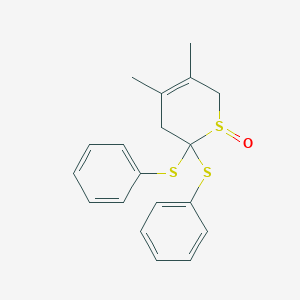
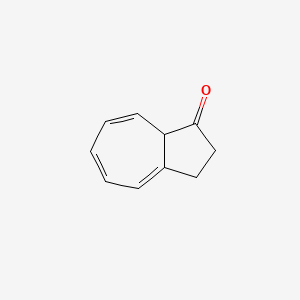
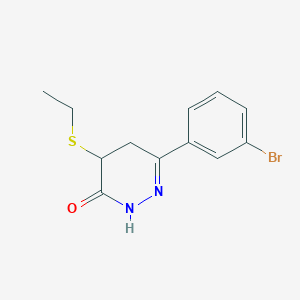


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
